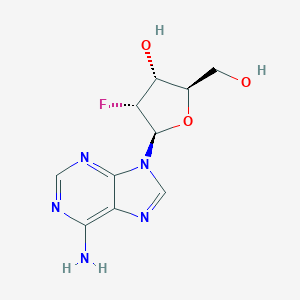

2'-Fluoro-2'-deoxyadenosine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 661921. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyadenosines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYYPTJWJBEXBC-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60982712 | |

| Record name | (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64183-27-3 | |

| Record name | 2'-Fluoro-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064183273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Fluoro-2'-deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2'-Fluoro-2'-deoxyadenosine: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2'-Fluoro-2'-deoxyadenosine (2'-F-dA), a pivotal nucleoside analog in the landscape of antiviral and antitumor research. We delve into its historical discovery, tracing its origins within the broader context of fluorinated nucleoside chemistry. The guide meticulously details its multifaceted biological activities, with a particular focus on its potent anti-HIV efficacy and its role as a prodrug in cancer therapy. Comprehensive quantitative data on its biological performance are presented in structured tables for clear comparison. Furthermore, this document furnishes detailed experimental protocols for its chemical synthesis and biological evaluation, alongside illustrative diagrams of its mechanism of action and experimental workflows, to facilitate further research and development in the field.

Introduction

This compound is a synthetic purine (B94841) nucleoside analog distinguished by the substitution of a fluorine atom for the hydroxyl group at the 2' position of the deoxyribose sugar. This modification confers unique stereoelectronic properties that enhance its metabolic stability and biological activity compared to its natural counterpart, 2'-deoxyadenosine. Initially investigated for its potential as an antiviral and anticancer agent, 2'-F-dA has become a cornerstone for the development of more potent and selective therapeutic agents, most notably the highly effective anti-HIV drug, Islatravir (4′-ethynyl-2-fluoro-2′-deoxyadenosine). This guide will illuminate the scientific journey of 2'-F-dA, from its foundational synthesis to its complex interactions within biological systems.

Discovery and History

The exploration of fluorinated nucleosides as therapeutic agents began in the mid-20th century, with the first synthesis of a 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine, reported in 1961.[1] This pioneering work opened the door to the synthesis of a variety of 2'-deoxy-2'-fluoro nucleosides with different nucleobases. The rationale behind introducing a fluorine atom at the 2'-position was to create analogs that are stable against degradation by nucleases, thereby prolonging their therapeutic window.[1]

Chemical Synthesis

Several synthetic routes for this compound have been developed. The two primary strategies involve either the deoxygenation of a precursor or the glycosylation of a fluorinated sugar with a purine base.

Synthesis from 2-Aminoadenosine (B16350)

A convenient and efficient synthesis of this compound (1) starts from 2-aminoadenosine (2).[2]

Experimental Protocol:

-

Deaminative Fluorination of 2-aminoadenosine (2): 2-aminoadenosine is treated with a fluorinating agent to replace the 2-amino group with fluorine, yielding a 2-fluoroadenosine (B10117) derivative.

-

Silylation: The 3' and 5'-hydroxyl groups of the 2-fluoroadenosine derivative are protected with silyl (B83357) groups to give the corresponding silylated compound (4).[2]

-

Thiocarbonylation: The protected 2-fluoroadenosine (4) is then reacted to form a thiocarbonylimidazolyl derivative (5a).[2]

-

Deoxygenation: The thiocarbonyl derivative (5a) is treated with an excess of tris(trimethylsilyl)silane (B43935) (TTMSS) and tert-butyl peroxide in toluene (B28343) at 80°C to effect an efficient deoxygenation at the 2'-position, yielding the 2'-deoxy derivative (6).[2]

-

Desilylation: The silyl protecting groups on compound (6) are removed using tetraethylammonium (B1195904) fluoride (B91410) (Et4NF) in acetonitrile (B52724) (CH3CN) to afford the final product, this compound (1), in high yield.[2]

Synthesis from 2-Fluoroadenine (B1664080)

An alternative approach utilizes commercially available 2-fluoroadenine.[4]

Experimental Protocol:

-

Glycosylation: Silylated 2-fluoroadenine is coupled with phenyl 3,5-bis[O-(t-butyldimethylsilyl)]-2-deoxy-1-thio-D-erythro-pentofuranoside. This reaction yields a mixture of the α and β anomers of the protected this compound derivative.[4]

-

Anomer Separation: The α and β anomers are separated by chromatography.[4]

-

Desilylation: The separated β-anomer is then desilylated to yield the final product, this compound.[4]

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activity, primarily as an antiviral and an antitumor agent. Its mechanism of action is multifaceted, involving intracellular activation and interaction with key cellular and viral enzymes.

Antiviral Activity

2'-F-dA has demonstrated activity against a range of viruses, with its anti-HIV activity being the most extensively studied. Its more potent derivative, 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA or Islatravir), is a testament to the potential of the 2'-fluoro-adenosine scaffold.

Mechanism of Anti-HIV Action:

The antiviral activity of 2'-F-dA is dependent on its intracellular conversion to the active triphosphate form, this compound triphosphate (2'-F-dATP).[5] This phosphorylation is carried out by cellular kinases.[6][7] Studies on the related compound EFdA suggest that deoxycytidine kinase (dCK) is responsible for the initial phosphorylation to the monophosphate.[1]

Caption: Intracellular activation and anti-HIV mechanism of this compound.

Once phosphorylated, 2'-F-dATP acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the nascent viral DNA by HIV reverse transcriptase (RT). Upon incorporation, it functions as a chain terminator, halting further elongation of the viral DNA. The 4'-ethynyl derivative, EFdA, has been characterized as a "translocation-defective reverse transcriptase inhibitor" (TDRTI), meaning that after its incorporation, it sterically hinders the repositioning of the enzyme on the DNA template, effectively preventing the addition of the next nucleotide.[8]

Quantitative Antiviral Data:

| Compound | Virus | Cell Line | EC₅₀ (nM) | Reference |

| 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) | HIV-1 | PBMCs | 0.05 | [9] |

Antitumor Activity

This compound has also been investigated for its anticancer properties. Its primary mechanism in this context is as a prodrug for the cytotoxic agent 2-fluoroadenine.[10]

Mechanism of Antitumor Action:

In a gene therapy approach, cancer cells are engineered to express a non-human enzyme, such as E. coli purine nucleoside phosphorylase (PNP).[10] When 2'-F-dA is administered, it is selectively cleaved by the expressed PNP in the cancer cells, releasing the highly toxic 2-fluoroadenine. 2-fluoroadenine can then be converted to 2-fluoroadenine nucleotides which inhibit DNA synthesis, leading to cancer cell death. This strategy provides a targeted approach to cancer therapy, minimizing toxicity to normal cells that do not express the foreign enzyme.

Caption: Mechanism of this compound as a prodrug in suicide gene therapy.

Quantitative Antitumor Data:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | CCRF-CEM | 90 |

Experimental Workflows

The evaluation of this compound and its analogs follows a standardized workflow in drug discovery, encompassing initial screening for activity and cytotoxicity, followed by detailed mechanistic studies.

Caption: General experimental workflow for the evaluation of this compound.

Protocol for Anti-HIV Activity Assay (Reverse Transcriptase Activity)

This protocol is a representative method for determining the anti-HIV activity of a compound by measuring the inhibition of reverse transcriptase activity in cell culture supernatants.[11]

Materials:

-

CEM-SS cells

-

HIV-1 stock

-

96-well plates

-

Test compound (this compound)

-

RT reaction buffer (1M EGTA, Triton X-100, 1M Tris-HCl pH 7.4, 1M DTT, 1M MgCl2)

-

³H-TTP (tritiated thymidine (B127349) triphosphate)

-

Poly rA/oligo dT template/primer

-

Filter mats

-

5% sodium phosphate (B84403) buffer

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Plating: Add CEM-SS cells (approximately 1250 cells/well) to a 96-well plate containing serial dilutions of the test compound.

-

Infection: Infect the cells with HIV-1 at a suitable multiplicity of infection (MOI).

-

Incubation: Incubate the plates for 6 days.

-

Supernatant Collection: Collect the cell culture supernatant which contains progeny virus particles.

-

RT Reaction Mix Preparation: Prepare the reverse transcriptase reaction mix containing RT reaction buffer, ³H-TTP, and Poly rA/oligo dT.

-

RT Reaction: Add the reaction mix and the virus-containing supernatant to a new 96-well plate.

-

Incubation: Incubate at 37°C for 60 minutes to allow the reverse transcriptase to incorporate the ³H-TTP.

-

Harvesting: Spot the reaction mixture onto filter mats.

-

Washing: Wash the filter mats sequentially with 5% sodium phosphate buffer, distilled water, and 70% ethanol to remove unincorporated ³H-TTP.

-

Drying: Dry the filter mats completely.

-

Scintillation Counting: Place the dried filter mats in scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the reverse transcriptase activity.

-

Data Analysis: Calculate the percent inhibition of reverse transcriptase activity at each compound concentration compared to the untreated virus control to determine the EC₅₀ value.

Conclusion

This compound has proven to be a remarkably versatile and influential molecule in the field of medicinal chemistry. Its discovery and development have not only provided a deeper understanding of the structure-activity relationships of nucleoside analogs but have also paved the way for the creation of highly potent therapeutics. The enhanced metabolic stability and unique mechanisms of action conferred by the 2'-fluoro substitution continue to make this scaffold an attractive starting point for the design of novel antiviral and anticancer agents. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the legacy of this compound in the ongoing quest for more effective treatments for human diseases.

References

- 1. Effects of Substitutions at the 4′ and 2 Positions on the Bioactivity of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Convenient synthesis of 2'-deoxy-2-fluoroadenosine from 2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation events during viral infections provide potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Star Republic: Guide for Biologists [sciencegateway.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 2'-Fluoro-2'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-2'-deoxyadenosine (2'-F-dA) is a synthetic purine (B94841) nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structural modification, the substitution of a hydrogen atom with a fluorine atom at the 2' position of the deoxyribose sugar moiety, confers unique chemical and biological properties. This alteration enhances the molecule's stability against enzymatic degradation and modulates its biological activity, making it a valuable candidate for antiviral and anticancer therapies. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for its development as a therapeutic agent.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂FN₅O₃ | [1][2][3] |

| Molecular Weight | 269.23 g/mol | [1][2] |

| CAS Number | 21679-12-9 | [2] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 218 °C (decomposes) | |

| Solubility | Soluble in water. | - |

| Optical Activity | [α]20/D -16°, c = 1 in methanol | |

| pKa (Predicted) | 12.60 ± 0.70 | - |

| LogP (Calculated, XLogP3) | -1.0 | [4] |

Experimental Protocols

The determination of the physicochemical properties of nucleoside analogs like this compound involves a range of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Melting Point

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For substances that decompose, the temperature at which decomposition begins is noted.

Determination of Solubility

Methodology:

-

A known excess amount of this compound is added to a fixed volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

The solubility is expressed in units such as mg/mL or mol/L.

Determination of Octanol-Water Partition Coefficient (LogP)

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in a pre-saturated mixture of n-octanol and water (typically at a pH where the compound is in its neutral form).

-

The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the analyte between the two phases.

-

The funnel is allowed to stand until the two phases have completely separated.

-

A sample is carefully withdrawn from both the n-octanol and the aqueous phase.

-

The concentration of this compound in each phase is quantified using a validated analytical method like HPLC-UV.[6][7]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm (base 10) of the partition coefficient.

Determination of pKa

Methodology (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the solution using a precision burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through its conversion into active metabolites that interfere with nucleic acid synthesis. A key mechanism involves its interaction with bacterial enzymes, making it a candidate for gene-directed enzyme prodrug therapy (GDEPT).

Caption: Mechanism of action of this compound in GDEPT.

In a therapeutic strategy, tumor cells are engineered to express E. coli purine nucleoside phosphorylase (PNP). The prodrug, this compound, is administered and taken up by these cells.[4] The bacterial PNP then efficiently cleaves the glycosidic bond of 2'-F-dA, releasing the toxic purine base, 2-fluoroadenine.[4] 2-Fluoroadenine can then be further metabolized and incorporated into DNA, leading to the inhibition of DNA synthesis and ultimately inducing apoptosis in the cancer cells.[4]

Experimental Workflow for Characterization

The characterization of a novel nucleoside analog like this compound follows a logical progression of experiments to determine its properties and potential as a therapeutic agent.

Caption: General experimental workflow for nucleoside analog characterization.

This workflow begins with the synthesis and purification of the compound. Its chemical structure is then rigorously confirmed using various spectroscopic and analytical techniques.[8] Following this, a comprehensive physicochemical characterization is performed to understand its fundamental properties. The biological activity is then assessed through in vitro assays, followed by in vivo studies in animal models to evaluate efficacy and toxicity.[9] Finally, ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic (PK) studies are conducted to determine the compound's behavior in a biological system, culminating in the identification of a potential lead compound for further development.

References

- 1. This compound, 64183-27-3 | BroadPharm [broadpharm.com]

- 2. scbt.com [scbt.com]

- 3. polyorginc.com [polyorginc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Determination of 2'-beta-fluoro-2',3'-dideoxyadenosine, an experimental anti-AIDS drug, in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Synthesis, conformation, and spectroscopy of nucleoside analogues concerning their antiviral activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Fluoro-2'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2'-Fluoro-2'-deoxyadenosine, a nucleoside analog with significant therapeutic potential. The document details two primary synthetic methodologies, starting from either 2-aminoadenosine (B16350) or 2-fluoroadenine (B1664080), offering step-by-step experimental protocols. Furthermore, it outlines the key analytical techniques for characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), supported by tabulated data. The guide also elucidates the mechanism of action, highlighting its role as a prodrug and the subsequent cytotoxic effects of its metabolite, 2-fluoroadenine. Visual diagrams generated using Graphviz are provided to illustrate the synthetic workflows and the biological signaling pathway.

Introduction

This compound is a synthetic purine (B94841) nucleoside analog that has garnered considerable interest in the fields of medicinal chemistry and drug development. Its structural similarity to the natural nucleoside, 2'-deoxyadenosine, allows it to be recognized by cellular enzymes, while the presence of a fluorine atom at the 2'-position of the ribose sugar imparts unique chemical and biological properties. This modification enhances the stability of the glycosidic bond and alters its interaction with key enzymes, leading to potent antiviral and anticancer activities. This guide serves as a technical resource for researchers engaged in the synthesis, analysis, and application of this important molecule.

Synthesis of this compound

Two principal synthetic routes for the preparation of this compound are described herein, each offering distinct advantages depending on the available starting materials and desired scale of production.

Synthesis from 2-aminoadenosine

This pathway involves a multi-step process commencing with the deaminative fluorination of 2-aminoadenosine, followed by protection of the hydroxyl groups, deoxygenation at the 2'-position, and final deprotection.

Experimental Protocol:

-

Deaminative Fluorination: 2-aminoadenosine is treated with a suitable fluorinating agent, such as hydrogen fluoride-pyridine, to replace the 2-amino group with a fluorine atom, yielding 2-fluoroadenosine (B10117).

-

Silylation: The 3' and 5'-hydroxyl groups of 2-fluoroadenosine are protected using a silylating agent, for instance, tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole.

-

Thiocarbonylation: The 2'-hydroxyl group of the protected 2-fluoroadenosine is then activated by reaction with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) to form a thiocarbonylimidazolyl derivative.

-

Deoxygenation: The 2'-thiocarbonyl derivative undergoes radical-mediated deoxygenation using a reducing agent such as tris(trimethylsilyl)silane (B43935) (TTMSS) and a radical initiator like azobisisobutyronitrile (AIBN) or tert-butyl peroxide in a suitable solvent like toluene (B28343) at elevated temperature (e.g., 80°C).

-

Desilylation: The silyl (B83357) protecting groups are removed by treatment with a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF), to afford the final product, this compound.

Caption: Synthesis workflow from 2-aminoadenosine.

Synthesis from 2-fluoroadenine

An alternative and often more convergent approach involves the glycosylation of 2-fluoroadenine with a suitable 2-deoxyribose derivative.

Experimental Protocol:

-

Preparation of the Glycosyl Donor: A protected 2-deoxyribose derivative is prepared, typically as a glycosyl halide or a thioglycoside. For example, 1-chloro-3,5-di-O-p-toluoyl

The Core Biological Activities of 2'-Fluoro Modified Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom at the 2'-position of the nucleoside sugar moiety has proven to be a transformative strategy in the development of potent antiviral and anticancer agents. This modification significantly enhances the therapeutic potential of nucleosides by improving their metabolic stability, modulating their conformational preferences, and altering their interaction with key cellular and viral enzymes. This technical guide provides an in-depth exploration of the biological activities of 2'-fluoro modified nucleosides, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Mechanism of Action: A Tale of Two Therapeutic Areas

The biological activity of 2'-fluoro modified nucleosides is primarily centered on their ability to act as chain terminators of DNA or RNA synthesis and as inhibitors of polymerases. This dual functionality has been successfully exploited in both antiviral and anticancer therapies.

Antiviral Activity: Halting Viral Replication

In the context of viral infections, 2'-fluoro modified nucleosides serve as potent inhibitors of viral polymerases. A prime example is Sofosbuvir , a cornerstone in the treatment of Hepatitis C Virus (HCV). Sofosbuvir is a prodrug that is metabolized intracellularly to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing HCV RNA chain by the NS5B RNA-dependent RNA polymerase. The presence of the 2'-fluoro and 2'-C-methyl modifications on the sugar ring sterically hinders the addition of the next nucleotide, thus acting as a chain terminator and halting viral replication.[1][2][3][4][5]

The general mechanism of action for antiviral 2'-fluoro modified nucleosides is a multi-step process:

-

Cellular Uptake: The nucleoside analog enters the host cell.

-

Phosphorylation: Host cell kinases phosphorylate the nucleoside to its active triphosphate form.

-

Incorporation: The viral polymerase incorporates the triphosphate analog into the elongating viral RNA or DNA strand.

-

Chain Termination: The 2'-fluoro modification prevents the formation of the phosphodiester bond with the next incoming nucleotide, leading to the termination of nucleic acid elongation and the cessation of viral replication.

Anticancer Activity: Inducing Apoptosis in Cancer Cells

In oncology, 2'-fluoro modified nucleosides, such as Gemcitabine (B846) , are effective chemotherapeutic agents. Gemcitabine (2',2'-difluorodeoxycytidine) is a deoxycytidine analog that, once inside the cell, is phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[6][7][8] These active metabolites exert their cytotoxic effects through two primary mechanisms:

-

DNA Chain Termination: dFdCTP is incorporated into replicating DNA by DNA polymerases. After the incorporation of one more nucleotide, the DNA polymerase is unable to proceed, leading to "masked chain termination." This irreparable damage to the DNA triggers programmed cell death (apoptosis).[8]

-

Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis and repair. This depletion of the deoxyribonucleotide pool further enhances the incorporation of dFdCTP into DNA.[7]

Gemcitabine's therapeutic effect is mediated through the activation of apoptotic signaling pathways. Studies have shown its involvement in the AMPK/mTOR and JAK2/STAT3 pathways, ultimately leading to the induction of apoptosis in cancer cells.[6]

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of various 2'-fluoro modified nucleosides against different viruses and cancer cell lines.

Table 1: Antiviral Activity of 2'-Fluoro Modified Nucleosides

| Compound/Drug Name | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Sofosbuvir | HCV (multiple genotypes) | HCV replicon cells | 0.014 - 0.11 | >100 | >909 | [9] |

| Sofosbuvir | Zika Virus | Huh7 | 4.1 (IC50) | >100 | >24 | [9] |

| Sofosbuvir | Dengue Virus | Huh7 | 4.9 | >100 | >20 | [9] |

| Sofosbuvir | West Nile Virus | Huh7 | 1.2 (IC50) | >100 | >83 | [9] |

| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | HCV | HCV replicon cells | 5.0 (EC90) | >100 | >20 | [10] |

| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | SARS-CoV-2 | - | 175.2 | - | - | [10] |

| Clevudine (L-FMAU) | HBV | HepAD38 | 0.11 | - | - | [9] |

| Clevudine (L-FMAU) | EBV | P3HR1 | 5.0 | >1000 | >200 | [9] |

| 7-vinyl-7-deaza-adenine nucleoside (β-form) | HCV | HCV replicon cells | <10 | >100 | >10 | [11] |

Table 2: Anticancer Activity of 2'-Fluoro Modified Nucleosides

| Compound/Drug Name | Cancer Cell Line | IC50 (µM) | Reference |

| Gemcitabine | Pancreatic Cancer Cells | Varies by cell line | [6] |

| Clofarabine | Various Tumor Cells | Potent activity reported | [12] |

| 2a (unspecified 2'-fluorinated isonucleoside) | L1210 Leukemia | 10⁻⁴ - 10⁻⁵ M | [13] |

| 4b (unspecified 2'-fluorinated isonucleoside) | L1210 Leukemia | 10⁻⁴ - 10⁻⁵ M | [13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of 2'-fluoro modified nucleosides are provided below.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of the compounds on host cells and to calculate the CC50 value.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[5][14][15][16]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 2'-fluoro modified nucleoside for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value (the concentration of the compound that causes 50% reduction in cell viability) using non-linear regression analysis.

In Vitro Antiviral Assays

Several assays can be used to determine the antiviral efficacy (EC50 value) of the compounds.

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a cell monolayer.[1]

Protocol:

-

Cell Monolayer: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of various concentrations of the test compound.

-

Overlay: After a short incubation period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) that stains viable cells, leaving the plaques unstained.

-

Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value (the concentration that reduces the number of plaques by 50% compared to the virus control).

Principle: This assay is used for viruses that cause a visible cytopathic effect (e.g., cell rounding, detachment). The ability of a compound to inhibit CPE is measured.[1][17]

Protocol:

-

Cell Seeding: Seed host cells in a 96-well plate.

-

Treatment and Infection: Add serial dilutions of the compound to the wells, followed by the addition of the virus.

-

Incubation: Incubate the plate for a period sufficient to observe significant CPE in the virus control wells.

-

CPE Assessment: Visually score the degree of CPE in each well or use a cell viability assay (e.g., MTT) to quantify the number of viable cells.

-

Data Analysis: Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced CPE.

HCV NS5B Polymerase Inhibition Assay

Principle: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase.[18][19][20][21][22]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified recombinant HCV NS5B polymerase, a suitable RNA template/primer, ribonucleotide triphosphates (rNTPs, including a labeled one like [α-³²P]GTP or a fluorescent analog), and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the polymerase reaction by adding the enzyme or rNTPs.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Product Separation and Detection: Separate the newly synthesized radiolabeled or fluorescently labeled RNA product from the unincorporated nucleotides using methods like gel electrophoresis or filter binding assays.

-

Data Analysis: Quantify the amount of product formed at each compound concentration and calculate the IC50 value (the concentration that inhibits 50% of the polymerase activity).

Gemcitabine DNA Incorporation Assay

Principle: This assay quantifies the amount of gemcitabine that is incorporated into the DNA of treated cells, providing a direct measure of the drug's target engagement.[23][24][25]

Protocol:

-

Cell Treatment: Treat cancer cells with gemcitabine for a specified duration.

-

DNA Isolation: Isolate genomic DNA from the treated cells using a standard DNA extraction kit.

-

DNA Hydrolysis: Enzymatically hydrolyze the DNA to individual nucleosides using a combination of DNase I, nuclease P1, and alkaline phosphatase.

-

LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of gemcitabine (dFdC) and a reference nucleoside (e.g., deoxyguanosine, dG) in the hydrolysate.

-

Data Analysis: Express the amount of gemcitabine incorporation as a ratio of dFdC to dG.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the biological activity of 2'-fluoro modified nucleosides.

Caption: Gemcitabine-induced apoptosis signaling pathway.

Caption: Mechanism of action of Sofosbuvir.

Caption: General experimental workflow for antiviral screening.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Gemcitabine induces apoptosis and autophagy via the AMPK/mTOR signaling pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 18. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 19. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]

- 22. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Kinetic Investigation of the Inhibitory Effect of Gemcitabine on DNA Polymerization Catalyzed by Human Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantification of gemcitabine incorporation into human DNA by LC/MS/MS as a surrogate measure for target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Incorporation of gemcitabine and cytarabine into DNA by DNA polymerase beta and ligase III/XRCC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Recognition of 2'-Fluoro-2'-deoxyadenosine Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Fluoro-2'-deoxyadenosine triphosphate (2'-F-dATP) is a synthetic nucleoside triphosphate analog with significant applications in the development of therapeutic oligonucleotides and diagnostic probes. The substitution of a fluorine atom for the hydroxyl group at the 2' position of the deoxyribose sugar confers enhanced nuclease resistance and unique conformational properties to the resulting nucleic acid polymers. Understanding the enzymatic recognition and incorporation of 2'-F-dATP by various polymerases is critical for its effective utilization. This technical guide provides an in-depth analysis of the enzymatic handling of 2'-F-dATP, including a summary of kinetic data, detailed experimental protocols for assessing its incorporation, and a discussion of the structural basis for its recognition by DNA polymerases, RNA polymerases, and reverse transcriptases.

Introduction

The therapeutic potential of nucleic acid-based drugs, such as antisense oligonucleotides, siRNAs, and aptamers, is often limited by their susceptibility to degradation by cellular nucleases. Chemical modifications of the nucleotide building blocks are a key strategy to overcome this limitation. The 2'-fluoro modification is particularly noteworthy as it not only enhances nuclease resistance but also promotes an A-form helical geometry, which can be beneficial for the binding affinity and specificity of therapeutic oligonucleotides.

The successful synthesis of 2'-fluoro-modified nucleic acids relies on the ability of polymerases to efficiently and faithfully incorporate the corresponding 2'-fluoro-2'-deoxynucleoside triphosphates (2'-F-dNTPs). However, polymerases have evolved to be highly selective for their natural substrates, and the presence of a modification at the 2' position can significantly impact recognition and catalysis. This guide focuses specifically on the adenosine (B11128) analog, 2'-F-dATP, and its interaction with various classes of polymerases.

Enzymatic Incorporation of 2'-F-dATP: A Quantitative Overview

The efficiency of 2'-F-dATP incorporation varies significantly among different polymerases. The following tables summarize the available quantitative data on the kinetic parameters for 2'-F-dATP and related analogs. It is important to note that comprehensive kinetic data for 2'-F-dATP is not available for all commonly used polymerases; therefore, data for other 2'-fluoro-modified nucleotides and related analogs are included for comparative purposes.

DNA Polymerases

| Enzyme Family | Polymerase | Substrate | K_m (µM) | V_max (relative to dATP) | k_cat/K_m (relative to dATP) | Reference |

| B | Human DNA Polymerase α | 2'-F-dATP | - | No incorporation | - | [1] |

| A | Human DNA Polymerase γ | 2'-F-dATP | 1.2 ± 0.2 | 0.11 ± 0.01 | 0.06 | [1] |

| A | Human DNA Polymerase γ | dATP | 0.8 ± 0.1 | 1.0 | 1.0 | [1] |

| B | Vent™ DNA Polymerase | ddATP | 37 | ~0.002 | ~0.001 | [2] |

Note: Data for ddATP with Vent™ DNA Polymerase is provided as a proxy for a 2'-modified nucleotide, highlighting the significant decrease in incorporation efficiency.

Reverse Transcriptases

| Enzyme | Substrate | K_d (µM) | k_pol (s⁻¹) | (k_pol/K_d) (µM⁻¹s⁻¹) | Reference |

| HIV-1 Reverse Transcriptase | 3'-F-dATP | 1.4 ± 0.2 | 0.011 ± 0.001 | 0.0079 | [3] |

| HIV-1 Reverse Transcriptase | dATP | 0.2 ± 0.03 | 35 ± 2 | 175 | [3] |

Note: Data for 3'-F-dATP is presented as a close analog to 2'-F-dATP for HIV-1 RT.

RNA Polymerases

Structural Basis of Recognition and Discrimination

The ability of a polymerase to incorporate 2'-F-dATP is largely determined by the architecture of its active site. The primary mechanism for discriminating between ribonucleotides and deoxyribonucleotides is the "steric gate" model. In most DNA polymerases, a bulky amino acid residue occupies a position that would sterically clash with the 2'-hydroxyl group of a ribonucleotide, thereby preventing its proper alignment for catalysis.

In the case of 2'-F-dATP, the fluorine atom is smaller than a hydroxyl group. This allows it to be accommodated in the active site of some polymerases that would otherwise reject a ribonucleotide. However, the high electronegativity of the fluorine atom can alter the sugar pucker conformation and the overall geometry of the nucleotide, which can affect the precise positioning required for efficient catalysis. This often results in a lower incorporation efficiency (k_cat/K_m) compared to the natural dATP.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the enzymatic incorporation of 2'-F-dATP.

Single-Nucleotide Incorporation Assay (Steady-State Kinetics)

This assay is used to determine the kinetic parameters (K_m and k_cat) for the incorporation of a single 2'-F-dATP molecule opposite a templating base.

Materials:

-

5'-radiolabeled primer (e.g., with [γ-³²P]ATP)

-

DNA template with a specific sequence designed for the incorporation of a single adenosine

-

DNA polymerase of interest and its corresponding reaction buffer

-

Natural dNTPs (dCTP, dGTP, dTTP)

-

2'-F-dATP

-

Stop solution (e.g., 95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 20%)

Methodology:

-

Primer-Template Annealing: Anneal the 5'-radiolabeled primer to the DNA template by heating the mixture to 95°C for 5 minutes in the polymerase reaction buffer, followed by slow cooling to room temperature.

-

Reaction Setup: Prepare a series of reaction mixtures on ice. Each reaction should contain the annealed primer-template complex, the DNA polymerase, and a varying concentration of 2'-F-dATP. A control set of reactions with varying concentrations of dATP should also be prepared. The concentrations of the other three natural dNTPs should be kept constant and in excess if the experiment is designed to measure extension beyond the single incorporation event.

-

Initiation and Incubation: Initiate the reactions by transferring them to the optimal temperature for the polymerase. Incubate for a time that ensures the reaction is in the linear range (typically less than 20% of the primer is extended).

-

Quenching: Stop the reactions at the designated time by adding an equal volume of stop solution.

-

Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then resolve the products on a denaturing polyacrylamide gel.

-

Analysis: Visualize the gel using a phosphorimager. Quantify the bands corresponding to the unextended primer and the +1 incorporation product. Calculate the initial velocity of the reaction at each substrate concentration.

-

Data Fitting: Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_max. The k_cat can be calculated from V_max if the enzyme concentration is known.

Pre-Steady-State "Burst" Kinetics (Quench-Flow)

This method is used to measure the rate of the first nucleotide incorporation event (k_pol) and the dissociation constant (K_d) for the nucleotide.

Materials:

-

Rapid quench-flow instrument

-

High concentrations of active polymerase

-

Radiolabeled primer-template complex

-

2'-F-dATP and dATP

-

Quench solution (e.g., 0.5 M EDTA)

Methodology:

-

Complex Formation: Pre-incubate the polymerase with the radiolabeled primer-template complex to form a binary complex.

-

Rapid Mixing: In the quench-flow instrument, rapidly mix the enzyme-DNA complex with a solution containing 2'-F-dATP (or dATP) and Mg²⁺ to initiate the reaction.

-

Quenching: After a very short and variable time interval (milliseconds to seconds), the reaction is quenched by mixing with a quench solution.

-

Analysis: The quenched samples are analyzed by denaturing polyacrylamide gel electrophoresis as described in the steady-state protocol.

-

Data Fitting: Plot the concentration of the product versus time. The data should fit a burst equation, which consists of a rapid exponential phase (the "burst") followed by a slower linear phase. The rate of the burst phase corresponds to k_pol, and the amplitude of the burst provides information about the concentration of the active enzyme. The K_d can be determined by measuring k_pol at different substrate concentrations and fitting the data to a hyperbolic equation.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key concepts and workflows related to the enzymatic recognition of 2'-F-dATP.

Caption: General mechanism of nucleotide incorporation by a DNA polymerase.

Caption: Experimental workflow for a single-nucleotide incorporation assay.

Caption: Decision guide for selecting a polymerase for 2'-F-dATP incorporation.

Conclusion and Future Directions

The enzymatic incorporation of 2'-F-dATP is a critical step in the synthesis of nuclease-resistant nucleic acids for therapeutic and diagnostic applications. While several DNA and RNA polymerases, as well as reverse transcriptases, are capable of utilizing 2'-F-dATP as a substrate, the efficiency of incorporation is generally lower than that of the natural dATP. This is primarily due to the steric and electronic effects of the 2'-fluoro modification on the conformation of the nucleotide and its interaction with the polymerase active site.

Future research in this area should focus on several key aspects:

-

Comprehensive Kinetic Analysis: There is a need for more systematic studies to determine the kinetic parameters for 2'-F-dATP incorporation by a wider range of commercially available and therapeutically relevant polymerases.

-

Structural Studies: High-resolution crystal structures of polymerases in complex with 2'-F-dATP would provide invaluable insights into the precise molecular interactions that govern its recognition and incorporation, and would guide the rational design of more efficient polymerases.

-

Engineered Polymerases: The development of engineered polymerases with enhanced activity and fidelity for 2'-fluoro-modified nucleotides will be crucial for the cost-effective and large-scale synthesis of 2'-fluoro-modified nucleic acids.

By addressing these research gaps, the scientific community can further unlock the potential of 2'-fluoro-modified nucleic acids in the development of next-generation therapeutics and diagnostics.

References

- 1. Pre-steady state kinetic analysis of HIV-1 reverse transcriptase for non-canonical ribonucleoside triphosphate incorporation and DNA synthesis from ribonucleoside-containing DNA template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pre-Steady-State Kinetic Analysis of the Incorporation of Anti-HIV Nucleotide Analogs Catalyzed by Human X- and Y-Family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fluorine in Enhancing Nucleoside Analog Stability and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into nucleoside analogs has become a cornerstone of modern medicinal chemistry, leading to the development of potent antiviral and anticancer therapeutics. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to significant improvements in the stability, metabolic profile, and biological activity of these modified nucleosides. This in-depth technical guide explores the multifaceted role of fluorine in enhancing the stability and modulating the function of nucleoside analogs, providing detailed experimental protocols and quantitative data to support further research and development in this critical area of drug discovery.

The Physicochemical Impact of Fluorination

The substitution of a hydrogen atom or a hydroxyl group with fluorine imparts profound changes to the electronic and conformational properties of the nucleoside scaffold.[1] These alterations are pivotal to the enhanced therapeutic potential of fluorinated analogs.

Increased Metabolic Stability: One of the most significant advantages of fluorination is the enhanced stability of the nucleoside analog.[2][3] The high strength of the C-F bond makes the molecule more resistant to enzymatic degradation, particularly cleavage of the glycosidic bond that links the nucleobase to the sugar moiety.[2][3] This increased stability translates to a longer plasma half-life and improved bioavailability.[2] For instance, the introduction of fluorine at the C-2' position of the sugar ring, as seen in clofarabine, provides high resistance to enzymatic degradation by purine (B94841) nucleoside phosphorylase and metabolic stability against acid hydrolysis.

Modulation of Sugar Pucker and Conformation: The highly electronegative fluorine atom influences the conformation of the furanose ring, a phenomenon critical for the interaction of the nucleoside analog with its target enzymes.[3] Fluorine substitution can lock the sugar into a specific pucker (either a North (C3'-endo) or South (C2'-endo) conformation), which can be crucial for optimal binding to viral polymerases or other target proteins.[3]

Alteration of Electronic Properties: The electron-withdrawing nature of fluorine can alter the pKa of the nucleobase and the overall electronic distribution of the molecule.[2] This can influence hydrogen bonding interactions with target enzymes and affect the efficiency of intracellular phosphorylation, a critical step for the activation of most nucleoside analog prodrugs.[2]

Quantitative Analysis of Fluorine's Impact

The following tables summarize quantitative data from various studies, highlighting the enhanced stability and activity of fluorinated nucleoside analogs compared to their non-fluorinated counterparts.

Table 1: Comparative Plasma Stability

| Compound | Non-fluorinated Analog | Half-life (t½) in Human Plasma (min) | Fluorinated Analog | Half-life (t½) in Human Plasma (min) | Fold Increase in Stability | Reference |

| Deoxycytidine | - | ~5 | Gemcitabine (B846) (2',2'-difluorodeoxycytidine) | ~19-49 | 3.8 - 9.8 | [4] |

| Uridine | - | - | Sofosbuvir (2'-deoxy-2'-α-fluoro-β-C-methyluridine derivative) | ~24 (as the active metabolite GS-331077 has a half-life of 27 hours) | - | [2] |

Table 2: Comparative Inhibitory Activity

| Target Enzyme/Virus | Non-fluorinated Analog | IC₅₀ / Kᵢ | Fluorinated Analog | IC₅₀ / Kᵢ | Fold Increase in Potency | Reference |

| HIV-1 Reverse Transcriptase | Dideoxythymidine | - | 3'-Fluoro-3'-deoxythymidine | More potent | - | [5] |

| Ribonucleotide Reductase | Deoxycytidine Diphosphate (B83284) (dCDP) | - | Gemcitabine Diphosphate (dFdCDP) | Potent inhibitor | - | [6] |

| Hepatitis C Virus NS5B Polymerase | Uridine Triphosphate (UTP) | - | Sofosbuvir Triphosphate (GS-461203) | Potent inhibitor | - | [2] |

Note: Specific IC₅₀/Kᵢ values for direct comparison are often context-dependent and vary between studies. The table indicates the qualitative improvement in potency.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated nucleoside analogs.

Protocol 1: Plasma Stability Assay

Objective: To determine the in vitro stability of a fluorinated nucleoside analog in plasma.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled human plasma (or plasma from other species of interest) at 37°C.

-

-

Incubation:

-

Reaction Termination:

-

At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard to precipitate plasma proteins.[7][9]

-

-

Sample Processing:

-

LC-MS/MS Analysis:

-

Analyze the concentration of the parent compound in the supernatant using a validated LC-MS/MS method.[9]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Calculate the half-life (t½) from the slope of the linear regression.[9]

-

Protocol 2: Metabolic Stability Assay in Liver Microsomes

Objective: To assess the metabolic stability of a fluorinated nucleoside analog in the presence of liver microsomal enzymes.

Methodology:

-

Preparation of Reagents:

-

Thaw pooled human liver microsomes on ice.

-

Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).[11]

-

Prepare a NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11]

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

-

Incubation Mixture Preparation:

-

Reaction Initiation and Incubation:

-

Reaction Termination and Sample Processing:

-

LC-MS/MS Analysis:

-

Quantify the remaining parent compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.[12]

-

Protocol 3: Cellular Uptake Assay using LC-MS/MS

Objective: To quantify the uptake of a fluorinated nucleoside analog into cells.

Methodology:

-

Cell Culture:

-

Plate cells of interest (e.g., cancer cell lines or primary cells) in 24-well plates and grow to confluence.[10]

-

-

Uptake Experiment:

-

Termination of Uptake:

-

Rapidly terminate the uptake by washing the cells with ice-cold transport buffer.[10]

-

-

Metabolite Extraction:

-

Lyse the cells with a cold extraction solution (e.g., 70:30 methanol:water) to precipitate proteins and extract intracellular metabolites.[14]

-

-

Sample Preparation:

-

Centrifuge the cell lysate to pellet debris.

-

Collect the supernatant containing the intracellular compounds.

-

Dry the supernatant and reconstitute it in a suitable solvent for LC-MS/MS analysis.[10]

-

-

LC-MS/MS Analysis:

-

Analyze the concentration of the parent nucleoside analog and its phosphorylated metabolites in the cell extract using a validated LC-MS/MS method.[14]

-

-

Data Analysis:

-

Normalize the intracellular concentration to the total protein content or cell number.

-

Determine the initial rate of uptake to calculate kinetic parameters such as Km and Vmax.[10]

-

Protocol 4: Ribonucleotide Reductase Inhibition Assay

Objective: To determine the inhibitory activity of a fluorinated nucleoside analog diphosphate against ribonucleotide reductase (RNR).

Methodology:

-

Reagent Preparation:

-

Purify the RNR subunits (RRM1 and RRM2).

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.6, containing MgCl₂, KCl, and glycerol).[5]

-

Prepare solutions of the substrate (e.g., [5-³H]CDP), allosteric effectors (e.g., ATP), and the test inhibitor (the diphosphate form of the fluorinated nucleoside analog).[5]

-

Prepare a reducing system (e.g., human thioredoxin, human thioredoxin reductase, and NADPH).[5]

-

-

Enzyme Assay:

-

In a reaction tube, combine the RNR subunits, assay buffer, allosteric effectors, and the reducing system.

-

Add varying concentrations of the inhibitor.

-

Pre-incubate the mixture at 37°C for a few minutes.[5]

-

Initiate the reaction by adding the radiolabeled substrate.

-

-

Reaction Quenching and Product Separation:

-

After a defined incubation time, quench the reaction (e.g., by adding perchloric acid).

-

Separate the product (deoxycytidine diphosphate) from the substrate using an appropriate method (e.g., HPLC).

-

-

Quantification and Data Analysis:

-

Quantify the amount of radiolabeled product formed.

-

Determine the initial reaction velocities at different inhibitor concentrations.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of fluorinated nucleoside analogs.

Caption: Mechanism of action of Gemcitabine.

Caption: Drug discovery workflow for nucleoside analogs.

Conclusion

The incorporation of fluorine into nucleoside analogs represents a powerful and validated strategy for enhancing their therapeutic properties. By increasing metabolic stability, modulating conformational preferences, and fine-tuning electronic characteristics, fluorination has yielded a portfolio of highly effective antiviral and anticancer drugs. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for the continued exploration and development of novel fluorinated nucleoside analogs. As our understanding of the intricate interplay between fluorine's properties and biological systems deepens, so too will our ability to design the next generation of life-saving medicines.

References

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of deoxycytidine accumulation in gemcitabine treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. Plasma Stability Assay | Domainex [domainex.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 14. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]

The Fulcrum of Innovation: 2'-Fluoro-2'-deoxyadenosine as a Pivotal Precursor in Modern Drug Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of contemporary antiviral and anticancer drug development, the strategic modification of nucleoside analogues remains a cornerstone of innovation. Among these, 2'-Fluoro-2'-deoxyadenosine (2'-F-2'-dA) has emerged as a critical precursor, underpinning the synthesis of a new generation of potent therapeutic agents. Its unique structural and electronic properties, conferred by the fluorine substitution at the 2'-position of the ribose sugar, enhance metabolic stability and modulate biological activity. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, its role as a versatile building block for complex drug molecules, and its intrinsic biological activities that make it a subject of significant scientific interest.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes, each with its own advantages. The most common approaches start from readily available adenosine (B11128) derivatives or purine (B94841) analogues.

Synthesis from 2-Amino-adenosine

A convenient method for the synthesis of this compound involves the deaminative fluorination of 2-aminoadenosine.[1] This multi-step process includes the protection of hydroxyl groups, deoxygenation at the 2'-position, and subsequent deprotection to yield the final product.

Synthesis from 2-Fluoroadenine (B1664080)

An alternative and efficient pathway utilizes commercially available 2-fluoroadenine.[2][3] This method involves the coupling of silylated 2-fluoroadenine with a protected 2-deoxy-1-thio-D-erythro-pentofuranoside derivative.[2][3][4] The resulting anomeric mixture is then separated and deprotected to afford the desired β-anomer of this compound.[2][3][4]

This compound as a Precursor in Drug Synthesis

The true value of this compound in drug development is realized in its role as a versatile precursor for more complex and potent nucleoside analogues.

Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (Islatravir)

A prime example of the utility of 2'-F-2'-dA is in the synthesis of Islatravir (MK-8591), a highly potent anti-HIV nucleoside reverse transcriptase translocation inhibitor (NRTTI).[5][6][7] The synthesis of Islatravir involves the strategic introduction of an ethynyl (B1212043) group at the 4'-position of the ribose sugar of a this compound derivative.[5][8]

Synthesis of 2'-Deoxy-2'-fluoro-2'-C-methyl-7-deazapurine Nucleosides

This compound derivatives also serve as foundational scaffolds for the synthesis of novel antiviral agents targeting other viruses, such as the Hepatitis C virus (HCV). By combining the 2'-fluoro-2'-C-methyl ribosyl sugar with a 7-deazapurine base, researchers have developed a series of nucleoside analogues with anti-HCV activity.[9][10][11]

Biological Activity and Mechanism of Action

This compound itself exhibits notable antitumor and antiviral properties.[12] Its mechanism of action is often linked to its role as a prodrug.

Enzymatic Activation and Cytotoxicity

In a key mechanism, particularly relevant for cancer gene therapy, this compound is efficiently cleaved by Escherichia coli purine nucleoside phosphorylase (PNP) to release the toxic metabolite, 2-fluoroadenine.[13] This targeted activation in tumor cells expressing the E. coli PNP gene leads to selective cell death.[13] 2'-F-dAdo is reported to be a significantly better substrate for E. coli PNP than F-araA (Fludarabine).[13]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of this compound and its derivatives.

| Precursor/Starting Material | Product | Key Reagents/Conditions | Yield | Reference |

| 2-Amino-adenosine | This compound | Deaminative fluorination, silylation, thiocarbonylation, deoxygenation, desilylation | Good yield | [1] |

| 2-Fluoroadenine | This compound | Silylation, coupling with thioglycoside, separation of anomers, desilylation | Good yield | [2][3][4] |

| Compound | Virus/Cell Line | Activity Metric | Value | Reference |

| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (Islatravir) | HIV-1 (wild-type) | EC50 | As low as 50 pmol/L | [14] |

| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (Islatravir) | HIV-1 IIIb in MT4 cells | EC50 | 73 pM | [6] |

| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (Islatravir) | HIV-2 EHO | EC50 | 98 pM | [6] |

| 7-carbomethoxyvinyl substituted 7-deazapurine nucleoside (α-form) | HIV-1 | EC50 | 0.71 ± 0.25 μM | [9] |

| 7-carbomethoxyvinyl substituted 7-deazapurine nucleoside (α-form) | HIV-1 | EC90 | 9.5 ± 3.3 μM | [9] |

Experimental Protocols

Synthesis of this compound from 2-Fluoroadenine

-

Silylation of 2-Fluoroadenine: 2-Fluoroadenine is silylated using a suitable silylating agent, such as bis(trimethylsilyl)amine and ammonium (B1175870) sulfate, under reflux conditions to protect the amine group.[2]

-

Glycosylation: The silylated 2-fluoroadenine is coupled with a protected 2-deoxy-1-thio-D-erythro-pentofuranoside derivative, for example, phenyl 3,5-bis[O-(t-butyldimethylsilyl)]-2-deoxy-1-thio-D-erythro-pentofuranoside.[2][3][4] This reaction typically yields a mixture of α and β anomers.[2][4]

-

Anomer Separation: The α and β anomers of the protected this compound derivative are separated using column chromatography.[2][4]

-

Desilylation: The separated β-anomer is treated with a desilylating agent, such as tetrabutylammonium (B224687) fluoride, to remove the silyl (B83357) protecting groups from the 3' and 5' hydroxyl groups, affording this compound.[2]

Enzymatic Cleavage of this compound by E. coli PNP

-

Reaction Setup: A reaction mixture is prepared containing this compound, purified E. coli purine nucleoside phosphorylase, and a phosphate (B84403) buffer (e.g., 2 mM KH2PO4, pH 7.0).[15]

-

Incubation: The reaction is incubated at a controlled temperature, for instance, 50°C.[15]

-

Monitoring: The progress of the reaction, specifically the formation of 2-fluoroadenine, can be monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC).[16]

Visualizations

Synthesis of this compound from 2-Fluoroadenine

Caption: Synthetic pathway of this compound from 2-Fluoroadenine.

Mechanism of Action: Prodrug Activation by E. coli PNP

References

- 1. A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Convenient synthesis of 2'-deoxy-2-fluoroadenosine from 2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) via Enzymatic Desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, 64183-27-3 | BroadPharm [broadpharm.com]

- 13. Antitumor activity of 2-fluoro-2'-deoxyadenosine against tumors that express Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, MK-8591: a novel HIV-1 reverse transcriptase translocation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Radical Dehalogenation and Purine Nucleoside Phosphorylase E. coli: How Does an Admixture of 2′,3′-Anhydroinosine Hinder 2-fluoro-cordycepin Synthesis [mdpi.com]

Initial In Vitro Studies of 2'-Fluoro-2'-deoxyadenosine Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-2'-deoxyadenosine is a synthetic purine (B94841) nucleoside analog with demonstrated antitumor and antiviral activities. As a prodrug, it undergoes intracellular conversion to its active triphosphate form, which can then interfere with cellular processes. A key mechanism of its cytotoxicity involves its cleavage by enzymes like E. coli purine nucleoside phosphorylase (PNP) to the toxic agent 2-fluoroadenine (B1664080) (FAde).[1] This conversion is particularly relevant in the context of gene-directed enzyme prodrug therapy (GDEPT). The cytotoxic effects of this compound are largely attributed to the induction of apoptosis, a form of programmed cell death. Understanding the initial in vitro cytotoxic profile of this compound is crucial for its development as a potential therapeutic agent.

Quantitative Cytotoxicity Data

Quantitative data on the in vitro cytotoxicity of this compound is primarily available for specific cell lines. For a broader context, data for the closely related and clinically approved nucleoside analog, clofarabine (B1669196) (2-chloro-2'-arabino-fluoro-2'-deoxyadenosine), is also presented.

| Compound | Cell Line | Cell Type | Assay | Metric | Value (µM) | Reference |

| 2'-Deoxy-2'-fluoroadenosine | CCRF-CEM | Human T-cell leukemia | Not Specified | IC50 | 90 | [1] |

| 2'-Deoxy-2'-fluoroadenosine | Trichomonas vaginalis | Protozoan parasite | Not Specified | MIC | 1-3 | [1] |

| Clofarabine | BxPC-3 | Human pancreatic cancer | MTT | IC50 | Not specified, synergistic with gemcitabine | [2] |

| Clofarabine | PANC-1 | Human pancreatic cancer | MTT | IC50 | Not specified, synergistic with gemcitabine | [2] |

| Clofarabine | CFPAC-1 | Human pancreatic cancer | MTT | IC50 | Not specified, synergistic with gemcitabine | [2] |

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of this compound and related purine nucleoside analogs are mediated through the induction of apoptosis. This programmed cell death is triggered by the triphosphate metabolite of the compound. The key mechanisms include:

-

Inhibition of DNA Synthesis: The triphosphate form of the analog gets incorporated into the DNA of proliferating cells, leading to the termination of DNA chain elongation.

-

Inhibition of Ribonucleotide Reductase: This enzyme, crucial for the production of deoxyribonucleotides for DNA synthesis, is inhibited by the analog's triphosphate form. This depletes the pool of available deoxyribonucleotides.[3][4][5]

-

Mitochondrial Disruption: The compound can induce permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3]

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.[3]

The signaling pathway for apoptosis induction by purine nucleoside analogs like this compound is multifaceted, involving both intrinsic (mitochondrial) and potentially extrinsic pathways.

Caption: Proposed apoptotic signaling pathway of this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.

1. Cell Seeding:

-

Culture the desired cancer cell line in appropriate media and conditions.

-

Trypsinize and count the cells.

-